molecular formula C15H10N6O2S B2688890 N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396684-63-1

N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide

Cat. No.: B2688890
CAS No.: 1396684-63-1
M. Wt: 338.35
InChI Key: WYCINVZZOJUVTL-UHFFFAOYSA-N
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Description

N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is a complex organic compound that integrates multiple heterocyclic structures, including furan, thiazole, and tetrazole rings

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor such as 2-furylamine.

    Tetrazole Formation: The tetrazole ring is often formed by the reaction of nitriles with sodium azide in the presence of a Lewis acid catalyst.

    Final Coupling: The final step involves coupling the thiazole and tetrazole intermediates with a phenyl group through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and thiazole rings can undergo oxidation reactions, often leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,3-dione, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of multiple heterocyclic rings suggests that it could interact with various biological targets, making it a versatile scaffold for drug design.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity. Its complex structure allows for fine-tuning of these properties through chemical modifications.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(thiophen-2-yl)thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide
  • N-(4-(pyridin-2-yl)thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide
  • N-(4-(benzothiazol-2-yl)thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide

Uniqueness

Compared to these similar compounds, N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles and applications.

Properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-phenyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N6O2S/c22-14(13-18-20-21(19-13)10-5-2-1-3-6-10)17-15-16-11(9-24-15)12-7-4-8-23-12/h1-9H,(H,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCINVZZOJUVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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